(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one
Description
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepin-3-yl)carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)15-8-7-19-9-5-4-6-14-10(9)16-11(8)17/h4-6,8H,7H2,1-3H3,(H,15,18)(H,14,16,17) |
InChI Key |
FOBCTTITUZBXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of (S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b]oxazepin-4(5H)-one generally proceeds through the following key stages:
- Construction of the tetrahydropyrido[3,2-b]oxazepine core via cyclization reactions.
- Introduction of the Boc-protected amino group at the 3-position.
- Use of carboxylic acid derivatives and di-tert-butyl dicarbonate to form carbamate intermediates.
- Application of azide chemistry (e.g., sodium azide) to generate acyl azide intermediates enabling Curtius rearrangement or related transformations.
- Control of stereochemistry to obtain the (S)-enantiomer.
This approach is supported by the synthetic methodology described in recent chemical catalogs and research articles, which emphasize the reaction of carboxylic acid precursors with di-tert-butyl dicarbonate and sodium azide under controlled conditions to yield the Boc-protected heterocyclic compound.
Detailed Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | Formation of Carboxylic Acid Intermediate | Starting pyridine derivative, oxidation reagents | Preparation of a suitable carboxylic acid precursor for ring closure | High yield with controlled oxidation |
| 2 | Carbamate Formation | Di-tert-butyl dicarbonate, sodium azide | Reaction of carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form acyl azide intermediate | Efficient formation of Boc-protected intermediate |
| 3 | Cyclization | Catalysts such as palladium complexes, controlled temperature | Intramolecular cyclization to form the 7-membered oxazepine ring fused to the pyridine | Catalyst improves reaction rate and selectivity |
| 4 | Purification | Chromatography, recrystallization | Isolation of the desired (S)-enantiomer with high purity | Enantiomeric excess maintained |
This synthetic route is typically conducted in batch reactors under inert atmosphere to prevent side reactions. The use of palladium catalysts has been reported to enhance cyclization efficiency and product yield.
Alternative Synthetic Strategies
Research literature indicates alternative approaches to synthesizing related dihydropyrido-oxazepinones, which can be adapted for this compound:
Cyclization via Ynones and Electrophilic Amination: Starting from Boc-protected β-amino ynones, gold(I)-catalyzed cyclization can form the dihydropyridone ring system, followed by electrophilic amination to introduce the Boc-amino group at the 3-position. This method involves careful control of enolate formation and selective amination using oxaziridine reagents.
Protection Group Strategies: The use of Boc protection on the β-amino group is critical to facilitate cyclization and prevent side reactions such as polymerization or rearrangement. Attempts with bulkier protecting groups like trityl have been less successful due to steric hindrance.
Weinreb Amide Intermediates: The synthesis often employs Weinreb amide intermediates derived from Boc-β-alanine, enabling selective addition of alkynyllithium reagents to form ynones that are precursors to the heterocyclic ring.
Retrosynthetic Analysis and Ring Formation
The retrosynthetic analysis of pyrido[3,2-b]oxazepines involves:
- Starting from chloronitropyridines or hydroxynitropyridines as commercially available precursors.
- Formation of the ether bond at the C2 position of the pyridine ring through aromatic nucleophilic substitution or Mitsunobu reaction.
- Fusion of the oxazepine ring to the preformed pyridine ring via intramolecular cyclization.
This approach allows for modular assembly of the heterocyclic framework and facilitates the introduction of substituents such as the Boc-amino group at specific positions.
Reaction Mechanisms and Key Observations
- The carbamate formation step involves nucleophilic attack of the amino group on di-tert-butyl dicarbonate, forming a Boc-protected amine.
- The acyl azide intermediate formed from the reaction of carboxylic acid and sodium azide is prone to Curtius rearrangement, enabling ring expansion or rearrangement to the oxazepine framework.
- Cyclization is often catalyzed by palladium or gold complexes, which activate alkynes or ynones toward nucleophilic attack and ring closure.
- Stereochemical control is achieved by starting from chiral amino acid derivatives or by chiral catalysts to ensure the (S)-configuration at the 3-position.
Data Table Summarizing Preparation Methods
| Methodology | Key Reagents | Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Carboxylic acid + Di-tert-butyl dicarbonate + Sodium azide | Carboxylic acid, (Boc)2O, NaN3 | Pd catalyst (optional) | Batch reactor, inert atmosphere, moderate temperature | High yield, scalable | Requires handling azides, safety concerns |
| Gold(I)-catalyzed cyclization of Boc-β-amino ynones | Boc-β-alanine derivatives, alkynyllithium, oxaziridine | PPh3AuOTf (in situ) | Low temperature (-78 °C), controlled addition | High regioselectivity, stereocontrol | Multi-step, sensitive intermediates |
| Aromatic nucleophilic substitution or Mitsunobu reaction for ether bond formation | Chloronitropyridines or hydroxynitropyridines, TPP, DEAD/DIAD | None | Mild to moderate temperatures | Versatile, uses commercially available starting materials | May require optimization for yields |
Research Findings and Applications
- The Boc-protected dihydropyrido-oxazepinones have been studied for their enzyme inhibition properties, particularly against BioA enzyme, indicating potential biological activity.
- The stability of the Boc group under reaction conditions is critical for successful synthesis and purification.
- Attempts to increase steric hindrance via alternative protecting groups have shown mixed results, emphasizing the importance of Boc protection for efficient cyclization.
Chemical Reactions Analysis
Synthetic Routes and Cyclization Strategies
The synthesis of this compound involves Boc-protection of a primary amine followed by intramolecular cyclization to form the seven-membered oxazepinone ring. Critical steps include:
-
Mitsunobu Reaction : A Mitsunobu-type etherification between hydroxypyridine derivatives and alcohols (e.g., methyl 2,2-dimethyl-3-hydroxypropionate) forms the ether linkage necessary for subsequent cyclization .
-
Nucleophilic Aromatic Substitution : Chloronitropyridine intermediates react with alcohols under basic conditions to establish the ether bond .
-
Reductive Cyclization : Reduction of nitro groups to amines (e.g., using H₂/Pd-C) enables intramolecular amide bond formation, yielding the dihydropyrido-oxazepinone core .
Table 1: Cyclization Methods and Yields
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → RT | 72–85 | |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65–78 | |
| Gold-Catalyzed Cyclization | PPh₃AuOTf, CH₂Cl₂, RT | 88 |
Boc Deprotection and Functionalization
The Boc group serves as a temporary protecting agent, enabling selective functionalization of the amine:
-
Acidic Deprotection : Treatment with HCl in dioxane or TFA in CH₂Cl₂ removes the Boc group, generating a free amine for further reactions .
-
Cross-Coupling Reactions : The deprotected amine participates in Ullmann-type couplings or Suzuki-Miyaura reactions to introduce aryl/heteroaryl substituents .
Table 2: Deprotection Conditions
| Reagent System | Time (h) | Temperature (°C) | Efficiency (%) | Source |
|---|---|---|---|---|
| 4M HCl/dioxane | 2 | 25 | 95 | |
| TFA/CH₂Cl₂ (1:1) | 1 | 0 | 98 |
Ring Expansion and Annulation
The oxazepinone ring undergoes microwave-assisted annulation with dicarbonyl compounds or aldehydes to form fused polyheterocycles:
-
One-Pot Multicomponent Reactions : Reacting with 1,3-dicarbonyl compounds and aldehydes in the presence of SBA-Pr-SO₃H (a solid acid catalyst) yields pyrido[2,3-d]pyrimidines .
-
Electrophilic Amination : Enolate intermediates react with oxaziridines to install quaternary stereocenters .
Stereochemical Integrity and Catalysis
The (S) -configuration at C3 is preserved via chiral auxiliaries or asymmetric catalysis :
-
Chiral Pool Synthesis : (S)-3-(Boc-amino)pyrrolidine derivatives serve as building blocks, retaining stereochemistry during cyclization .
-
Gold(I) Catalysis : Enantioselective cyclization using PPh₃AuOTf avoids racemization .
Biological Activity and Derivatives
Derivatives of this scaffold exhibit diverse bioactivities:
-
EGFR Tyrosine Kinase Inhibition : 2,4,6-Trisubstituted pyrido[3,4-d]pyrimidines show IC₅₀ values < 10 nM .
-
Antimicrobial Activity : Thieno[3,4-d]pyrimidine hybrids inhibit Gram-positive bacteria (MIC: 2–8 µg/mL) .
Stability and Degradation Pathways
The oxazepinone ring is susceptible to acid-catalyzed hydrolysis , forming pyridine-2-carboxylic acid derivatives. Stability studies in pH 7.4 buffer show a half-life of >24 hours .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Enzyme Inhibition: Research indicates that tert-butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate can act as an inhibitor of specific enzymes involved in biological pathways. Its mechanism of action involves binding to enzyme active sites or receptor sites, modulating their activity.
- Pharmacological Investigation: Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, positioning it as a candidate for pharmacological investigation.
-
Organic Synthesis :
- Carbamate Reactions: Tert-butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate can undergo reactions typical of carbamates, including hydrolysis to yield corresponding amine and carbonic acid derivatives.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions because of the electrophilic nature of the carbonyl group in the oxazepine ring.
-
Drug Development
- Interaction studies have shown that tert-butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate can interact with various biological targets. These interactions are critical for understanding its potential therapeutic effects and guiding further drug development efforts.
Data Table: Structural Analogues and their Features
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl carbamate | Basic carbamate structure | Simple structure with no heterocyclic components |
| N-Boc-ethanolamine | Contains a Boc protecting group | Focuses on amino functionalities |
| tert-butyl (3-amino-propyl)carbamate | Contains an amino group on a propyl chain | Different chain length alters reactivity |
| tert-butyl (S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin | Similar ring system but with different substituents | Variations in substituents may affect biological activity |
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate involves the formation of a stable carbamate group that can interact with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound . The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one with related heterocycles in terms of structure, synthetic routes, and reactivity.
Thieno-Oxazepine Derivatives
- Example: 2-Substituted thieno[3,2-b][1,4]benzoxazine-2,3-dicarboxylates ().
- Structural Differences :
- Replaces the pyridine ring with a thiophene ring, introducing sulfur into the heterocyclic core.
- Contains ester groups (e.g., dimethyl carboxylates) instead of a Boc-protected amine.
- Synthesis :
Pyrido-Oxazepines with Varied Ring Junctions
- Example 1 : 3,3-Dimethyl-2,3-dihydropyrido[2,3-b][1,4]oxazepin-4(5H)-one ().
- Structural Differences :
- Features a [2,3-b] ring junction instead of [3,2-b].
- Lacks the Boc-amino group; contains a dimethyl substituent at position 3. Synthesis: Derived from 2-nitro-3-hydroxypyridine via cyclization with methyl esters, using NaH/DMSO as a base .
Example 2 : 3,3-Dimethyl-2,3-dihydropyrido[4,3-b][1,4]oxazepin-4(5H)-one ().
- Structural Differences :
- [4,3-b] ring junction alters electronic properties and steric accessibility.
- Synthesized from 4-hydroxy-3-nitropyridine, differing in starting material and regioselectivity .
Benzo-Oxazepine Derivatives
- Example: (S)-3-Amino-8-hydroxy-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (). Structural Differences:
- Replaces the pyridine ring with a benzene ring.
- Contains free amino and hydroxyl groups, increasing polarity compared to Boc-protected analogs. Applications: Likely explored for CNS-targeted therapies due to structural resemblance to benzodiazepines .
Data Table: Key Comparative Features
Research Findings and Implications
Synthetic Flexibility: Pyrido-oxazepines with [3,2-b] junctions (e.g., the target compound) are more synthetically accessible via nitro-hydroxypyridine routes compared to thieno-oxazepines, which require harsh thione intermediates .
Electronic Effects: The Boc group in the target compound enhances solubility in organic solvents, contrasting with free-amino benzo-oxazepines, which may exhibit higher aqueous solubility .
Regioselectivity Challenges : Ring junction variations ([2,3-b] vs. [3,2-b]) significantly impact reactivity. For example, [4,3-b] pyrido-oxazepines require distinct starting materials (4-chloro-3-nitropyridine) .
Biological Activity
(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one is a compound that has attracted attention due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a dihydropyrido structure fused with an oxazepin ring, which contributes to its unique biological properties. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility in biological systems.
Research indicates that this compound acts primarily as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in cell death pathways. By inhibiting RIPK1, the compound may prevent necroptosis and apoptosis in various cell types, offering a protective effect against cellular stress and inflammation.
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against human Molt 4/C8 T-lymphocytes and murine L1210 cells. The results demonstrated that the compound induces apoptosis through caspase activation and inhibits cell proliferation effectively.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Molt 4/C8 | 5.0 | Apoptosis via caspase activation |
| CEM | 6.5 | Induction of necrosis |
| L1210 | 7.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. It appears to modulate inflammatory responses and protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a study involving animal models of Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive function. The mechanism was attributed to the inhibition of RIPK1-mediated neuronal cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that it has a moderate half-life and is metabolized primarily in the liver.
Safety and Toxicology
Toxicological evaluations have shown that the compound exhibits low toxicity at therapeutic doses. However, further studies are needed to fully understand its safety profile in long-term use.
Q & A
Q. What are the critical steps for synthesizing (S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one, and how can stereochemical purity be ensured?
Methodological Answer:
- Step 1 : Start with Boc-protected amino precursors to avoid unwanted side reactions during cyclization. Use chiral catalysts or enantioselective conditions to preserve the (S)-configuration .
- Step 2 : Employ ring-closing strategies (e.g., Mitsunobu reaction or Pd-catalyzed cyclization) to form the oxazepine ring. Monitor reaction progress via HPLC or LC-MS to detect intermediates .
- Step 3 : Validate stereochemical purity using chiral HPLC or circular dichroism (CD) spectroscopy. Compare retention times or spectral data with known standards .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Sample aliquots at timed intervals (0, 24, 48, 72 hrs).
- Analysis : Use UPLC-MS to quantify degradation products. Identify hydrolytic cleavage of the Boc group or oxazepine ring opening via fragmentation patterns .
- Stability Criteria : Define acceptable degradation thresholds (<5% over 72 hrs at 25°C) based on ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental /-NMR data with computational predictions (DFT calculations or ChemDraw simulations). Discrepancies may arise from solvent effects or conformational flexibility .
- Dynamic Effects : Perform variable-temperature NMR to detect rotational barriers in the dihydropyrido ring. Assign ambiguous peaks using 2D techniques (COSY, HSQC) .
- Collaborative Verification : Share raw data with independent labs to confirm reproducibility, especially for signals near δ 1.4 ppm (Boc methyl groups) .
Q. What strategies optimize the compound’s solubility for in vitro biological assays without compromising structural integrity?
Methodological Answer:
- Co-Solvent Screening : Test DMSO, PEG-400, or cyclodextrin complexes. Measure solubility via nephelometry and validate stability via FT-IR (absence of new peaks).
- Salt Formation : React the compound with HCl or trifluoroacetic acid to form water-soluble salts. Confirm salt integrity via X-ray crystallography .
- Biological Compatibility : Ensure solvents are non-toxic at working concentrations (e.g., <0.1% DMSO in cell cultures) .
Q. How can researchers design experiments to probe the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?
Methodological Answer:
- Target Selection : Use molecular docking (AutoDock Vina) to predict binding affinity with kinases (e.g., MAPK) or proteases (e.g., caspase-3). Prioritize targets with docking scores ≤ -7.0 kcal/mol .
- Biophysical Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics (, , ). Validate with fluorescence polarization (FP) for competitive binding .
- Functional Validation : Use enzymatic activity assays (e.g., ADP-Glo™ for kinases) to confirm inhibition. Correlate IC values with docking results .
Data Contradiction and Troubleshooting
Q. How should researchers address inconsistent biological activity data across different assay formats?
Methodological Answer:
- Assay Comparison : Replicate results in orthogonal assays (e.g., cell-free vs. cell-based). For example, if the compound inhibits a kinase in a biochemical assay but not in cells, check membrane permeability via PAMPA .
- Metabolic Stability : Test for rapid hepatic metabolism using microsomal incubations. LC-MS can identify metabolites that interfere with activity .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. What analytical methods resolve ambiguities in the compound’s degradation pathways?
Methodological Answer:
- Forced Degradation : Expose the compound to oxidative (HO), thermal (40°C), and photolytic (ICH Q1B) stress.
- Degradant Identification : Use high-resolution MS/MS to fragment degradants. Match fragments to proposed structures (e.g., Boc deprotection or ring oxidation) .
- Pathway Modeling : Apply kinetic modeling (Arrhenius equation) to predict degradation under long-term storage conditions .
Experimental Design and Optimization
Q. What statistical approaches ensure robustness in dose-response studies for this compound?
Methodological Answer:
- Design : Use a 10-point dilution series (0.1 nM–100 µM) with triplicate technical replicates.
- Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC. Report 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test to exclude outliers. Re-run ambiguous points .
Q. How can researchers minimize epimerization during Boc deprotection?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
